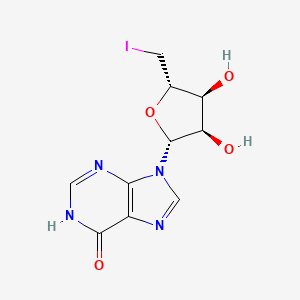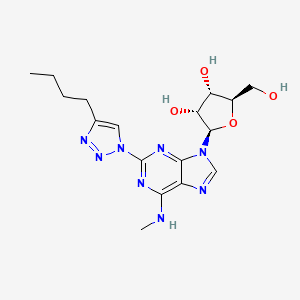![molecular formula C11H14ClN3S B12928292 6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B12928292.png)
6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride is a heterocyclic compound that features a pyrrolidine ring fused to a benzothiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with pyrrolidine derivatives. One common method includes the reaction of 2-amino-6-chlorobenzothiazole with pyrrolidine in the presence of a suitable base and solvent . The reaction conditions often involve heating the mixture to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their coupling under controlled conditions. Techniques such as microwave irradiation and one-pot multicomponent reactions are also employed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a reduction in the activity of these targets. Molecular docking studies have shown that the compound can bind to active sites of proteins, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities with 6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride.
Benzothiazole derivatives: Compounds such as 2-amino-6-chlorobenzothiazole and 2-amino-4-(4-bromophenyl)thiazole are structurally related.
Uniqueness
This compound is unique due to its specific combination of the pyrrolidine and benzothiazole rings, which imparts distinct biological activities and chemical properties. This unique structure allows for diverse applications in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C11H14ClN3S |
|---|---|
Molecular Weight |
255.77 g/mol |
IUPAC Name |
6-pyrrolidin-1-yl-1,3-benzothiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C11H13N3S.ClH/c12-11-13-9-4-3-8(7-10(9)15-11)14-5-1-2-6-14;/h3-4,7H,1-2,5-6H2,(H2,12,13);1H |
InChI Key |
IHLFVLULVSQODI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC3=C(C=C2)N=C(S3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


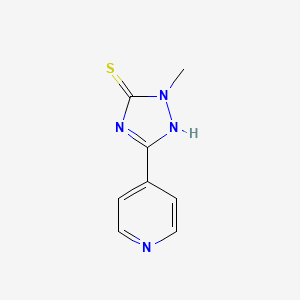
![2-Phenyl-7,8-dihydro-4H-thiopyrano[3,4-b]pyrazin-3(5H)-one](/img/structure/B12928216.png)

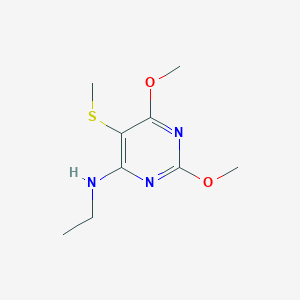

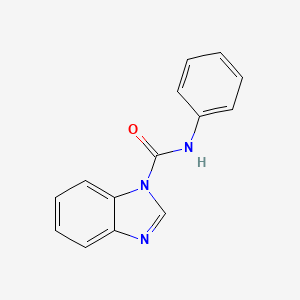
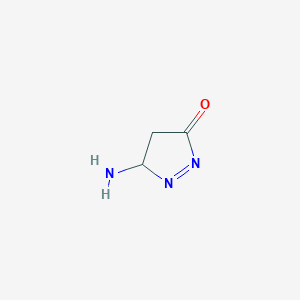
![Rel-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12928261.png)




